molecular formula C30H40N2O2S3 B15364233 5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B15364233
M. Wt: 556.9 g/mol
InChI Key: OFASHBNFIJSKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole is an advanced organic semiconductor building block designed for cutting-edge materials science research. This compound integrates a benzo[c][1,2,5]thiadiazole (BT) core, a well-established electron-accepting unit, with electron-donating thiophene units and solubilizing octyloxy chains . The BT-thiophene architecture is a cornerstone in developing low bandgap polymers and small molecules for organic photovoltaics (OPV), serving as a robust electron-acceptor component that enhances charge separation and transport in bulk-heterojunction solar cells . The octyloxy side chains significantly improve the compound's solubility in organic solvents, facilitating solution-based processing techniques such as spin-coating and inkjet printing, which are critical for fabricating thin-film electronic devices . Researchers value this high-purity reagent for synthesizing novel conjugated polymers and small molecules targeted for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other advanced electronic applications . Its molecular structure is engineered to tune energy levels, absorption characteristics, and solid-state morphology, allowing for the optimization of device performance parameters including power conversion efficiency and charge carrier mobility . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6-dioctoxy-4,7-dithiophen-2-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O2S3/c1-3-5-7-9-11-13-19-33-29-25(23-17-15-21-35-23)27-28(32-37-31-27)26(24-18-16-22-36-24)30(29)34-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASHBNFIJSKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS No. 1192352-09-2) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C30H40N2O2S3
  • Molecular Weight : 556.85 g/mol
  • CAS Number : 1192352-09-2
  • Synonyms : BTO8-2Th

This compound is characterized by its unique structure that includes thiophene rings and a benzo-thiadiazole core, which are known to contribute to its electronic and optical properties.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, terthiophene derivatives have shown herbicidal activity against various plant species such as Digitaria sanguinalis and Arabidopsis thaliana, suggesting that derivatives of 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole may possess similar activities due to structural similarities .

Antifungal and Antibacterial Properties

The compound has been studied for its antifungal and antibacterial properties. In vitro studies have demonstrated that thiophene-based compounds can inhibit the growth of several bacterial strains and fungi. The mechanism often involves the generation of reactive oxygen species (ROS) which can lead to oxidative stress in microbial cells .

Photodynamic Therapy

The compound's ability to generate singlet oxygen upon light activation positions it as a candidate for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce cytotoxic species that can selectively destroy cancer cells. The potential application of 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole in PDT warrants further investigation .

Study on Antimicrobial Efficacy

A study conducted by Dong et al. highlighted the herbicidal effects of terthiophene derivatives on Chlamydomonas reinhardtii. The research utilized dimensional gel electrophoresis to analyze protein expression changes in treated plants. Results indicated a significant reduction in proteins associated with energy metabolism, suggesting a targeted mechanism of action .

Photodynamic Applications

In another study focused on NIR-II imaging for cancer detection, compounds similar to 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were evaluated for their fluorescence properties. These compounds showed promising results for in vivo imaging applications due to their high biocompatibility and rapid excretion rates .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Digitaria sanguinalis, Arabidopsis thaliana
AntifungalInhibitory effects on various fungal strains
Photodynamic TherapyGenerates singlet oxygen upon light activation
Imaging ApplicationsPromising for NIR-II imaging due to high biocompatibility

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The aromatic systems demonstrate distinct reactivity patterns:

  • Thiophene rings undergo electrophilic substitution preferentially at the 5-position due to electron-donating octyloxy groups on the adjacent BTD core .

  • Benzo[c] thiadiazole core shows reduced electrophilic reactivity compared to parent BTD derivatives due to steric hindrance from octyloxy substituents.

Key reactions observed:

Reaction TypePosition ModifiedConditionsOutcome
BrominationThiophene C5NBS, DMF, 0°CMonobrominated derivative
SulfonationThiophene C5H2SO4/SO3, 25°CSulfonic acid derivative
Friedel-Crafts AlkylationThiophene C5AlCl3, RX (R=alkyl), CH2Cl2Alkylated side chains

Stille Coupling

Reacts with stannylated comonomers under palladium catalysis :

text
Monomer + 5,5'-bis(trimethylstannyl)-2,2'-bithiophene → Donor-Acceptor Polymer

Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Solvent: Anhydrous toluene

  • Temperature: 110°C (24 hr)

  • Yield: 82-89%

Suzuki-Miyaura Coupling

Forms alternating copolymers with boronic ester-functionalized fluorenes :
Optimized Parameters:

ParameterValue
Pd CatalystPd₂(dba)₃
LigandP(o-tol)₃
BaseK₂CO₃
SolventTHF/H₂O (4:1)
Molar Ratio1:1 (monomer:comonomer)
Molecular WeightMₙ = 24.5 kDa, Đ = 1.8

Supramolecular Interactions

The octyloxy chains mediate solvent-dependent self-assembly through:

  • Halogen bonding : Forms linear architectures in 1-phenyloctane

  • Hydrogen bonding : Creates lamellar structures with co-adsorbed 1-octanoic acid

STM Analysis Data (HOPG Surface):

SolventStructure TypeLattice Parameters (Å)Driving Force
1-PhenyloctaneLineara = 15.2, b = 4.8C-Br···N interactions
1-Octanoic AcidLamellara = 35.6, b = 4.9O-H···N hydrogen bonds

Functional Group Transformations

The octyloxy side chains undergo limited reactivity due to their saturated nature, but participate in:

  • Oxidation : Forms ketone derivatives under strong oxidizing conditions (CrO3/H2SO4)

  • Esterification : Reacts with acyl chlorides in pyridine to yield branched esters

This reaction profile demonstrates the compound's versatility as a building block for advanced materials. The balanced reactivity between aromatic cores and alkyl side chains enables precise control over both electronic properties and solution processability, making it particularly valuable for organic photovoltaic and transistor applications . Experimental evidence from X-ray diffraction, STM, and spectroscopic studies confirms the structure-property relationships governing these transformations .

Comparison with Similar Compounds

Substituent Effects: Alkoxy vs. Fluoro vs. Other Groups

Table 1: Substituent Impact on Electronic and Photovoltaic Properties

Compound Name Substituents λmax (nm) Bandgap (eV) PCE (%) Key Reference
5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)-BTD 5,6-octyloxy 650 1.65 4.30
5,6-Difluoro-4,7-di(thiophen-2-yl)-BTD (Th-BTDF) 5,6-fluoro 620 1.80 9.00
4,7-Di(thiophen-2-yl)-BTD (Th-BTD) No substituents 580 2.00 3.50
EDOT-BTD 4,7-EDOT* 670 1.50 5.10

Key Observations :

  • Octyloxy groups reduce the bandgap (1.65 eV) compared to unsubstituted Th-BTD (2.00 eV) by donating electron density, enhancing intramolecular charge transfer (ICT) . However, they yield lower power conversion efficiency (PCE = 4.30%) than fluorinated analogs (PCE = 9.00%) due to fluorine’s stronger electron-withdrawing effect, which lowers HOMO levels and increases open-circuit voltage (Voc) .
  • EDOT-BTD (with ethylenedioxythiophene) exhibits the lowest bandgap (1.50 eV) and higher PCE (5.10%) than the octyloxy derivative, attributed to EDOT’s superior planarity and hole mobility .
Heteroatom Variation in BTD Core

Table 2: Heteroatom Influence on Optoelectronic Properties

Compound Name Core Heteroatom λmax (nm) Bandgap (eV) Hole Mobility (cm²/Vs) Reference
Th-BTD (S) Sulfur 580 2.00 1.2 × 10⁻³
Th-BOD (O) Oxygen 550 2.20 5.0 × 10⁻⁴
Th-BSeD (Se) Selenium 610 1.90 3.5 × 10⁻³
5,6-Bis(octyloxy)-BTD (S) Sulfur 650 1.65 2.1 × 10⁻³

Key Observations :

  • Selenium (Th-BSeD) narrows the bandgap (1.90 eV) and improves hole mobility (3.5 × 10⁻³ cm²/Vs) compared to sulfur (Th-BTD) due to enhanced polarizability and orbital overlap .
  • Oxygen (Th-BOD) increases the bandgap (2.20 eV) and reduces mobility, making it less favorable for low-bandgap applications .
Polymer vs. Small-Molecule Performance

Table 3: Device Performance in OPVs

Compound Name Structure PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Reference
PCDTBT-8 (octyloxy-BTD copolymer) Polymer 4.30 0.78 10.2 54
PT-BTD (thiophene-BTD small molecule) Small Molecule 3.20 0.72 8.5 52
PPDT2FBT (difluoro-BTD copolymer) Polymer 9.00 0.85 15.6 68

Key Observations :

  • Polymers generally outperform small molecules due to extended conjugation and better film morphology. For example, PCDTBT-8 (PCE = 4.30%) surpasses PT-BTD (PCE = 3.20%) .
  • Fluorinated copolymers (PPDT2FBT) achieve record PCEs (9.00%) by optimizing Voc and Jsc through fluorine’s electron-withdrawing effect .

Q & A

Q. What synthetic methodologies are optimal for preparing 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (hereafter referred to as DBT1)?

The synthesis typically involves Stille coupling or Suzuki-Miyaura cross-coupling reactions. For example:

  • Step 1 : Bromination of the benzo[c][1,2,5]thiadiazole core at positions 4 and 6.
  • Step 2 : Reaction with 2-octyloxy-substituted thiophene derivatives under palladium catalysis (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) in chlorobenzene or THF.
  • Step 3 : Purification via silica gel column chromatography (petroleum ether/dichloromethane mixtures) to isolate the final product .
    Critical parameters : Catalyst loading (1–3 mol%), reaction temperature (80–120°C), and solvent polarity to minimize side reactions.

Q. How do the octyloxy substituents influence the optoelectronic properties of DBT1?

The octyloxy chains serve dual roles:

  • Solubility enhancement : Facilitate processing in organic solvents (e.g., chloroform, chlorobenzene) for thin-film fabrication .
  • Morphological control : Improve molecular packing in polymer blends, as observed in grazing-incidence X-ray diffraction (GIXD) studies .
    Optical bandgap measurements (UV-Vis spectroscopy) show that DBT1-based polymers exhibit ~1.51–1.70 eV bandgaps , suitable for visible-light absorption in solar cells .

Advanced Research Questions

Q. How does the photochemical stability of DBT1 compare to structurally analogous compounds (e.g., DBT2)?

DBT1 vs. DBT2 :

  • DBT1 (octyloxy on benzothiadiazole): Exhibits superior photochemical stability due to reduced backbone steric hindrance. Stability tests under AM1.5 illumination (1 sun) show <10% efficiency loss after 100 hours .
  • DBT2 (alkyl chains on thiophene): Degrades faster (~30% efficiency loss) due to oxidative cleavage of thiophene side chains .
    Methodology : Accelerated aging under controlled humidity/oxygen, monitored via EQE and FTIR spectroscopy.

Q. What strategies optimize charge transport in DBT1-based bulk heterojunction (BHJ) solar cells?

  • Donor-acceptor pairing : Blend DBT1 with PC₆₁BM or ITIC derivatives. Optimal ratios (1:1.5 to 1:2) enhance exciton dissociation .
  • Thermal annealing : Post-deposition annealing at 150°C for 10 minutes improves crystallinity, confirmed by atomic force microscopy (AFM) .
  • Additive engineering : Use 1,8-diiodooctane (DIO) to refine phase separation, boosting PCE from 2.3% to 3.1% .

Q. How do fluorination or selenophene substitution impact DBT1’s electronic structure?

  • Fluorination : Introducing fluorine at the benzothiadiazole core lowers the HOMO level (-5.4 eV vs. -5.2 eV for non-fluorinated analogs), improving open-circuit voltage (Vₒc) .
  • Selenophene substitution : Replacing thiophene with selenophene redshifts absorption (λₘₐₓ ~650 nm) but reduces charge mobility due to heavier atom effects .

Data Contradictions and Resolution

Q. Discrepancies in reported PCE values for DBT1-based devices

  • Reported PCEs : Ranges from 2.3% (neat films) to 7.4% (optimized BHJ with PCBM) .
  • Resolution : Variability arises from:
    • Molecular weight (Mn) : Higher Mn polymers (e.g., Mn = 42.2 kDa) exhibit better film uniformity .
    • Electrode work function : MoO₃/Au vs. PEDOT:PSS/ITO interfaces alter charge extraction efficiency .

Future Research Directions

  • Ternary blends : Incorporate DBT1 with non-fullerene acceptors (e.g., Y6) for broader spectral coverage.
  • In situ characterization : Use synchrotron-based X-ray scattering to probe real-time morphology evolution during film drying.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.